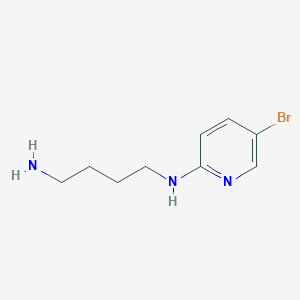

2-n-(4-Aminobutyl)-amino-5-bromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(5-bromopyridin-2-yl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3/c10-8-3-4-9(13-7-8)12-6-2-1-5-11/h3-4,7H,1-2,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFSFYVDNIXBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443794 | |

| Record name | 2-n-(4-aminobutyl)-amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199522-78-6 | |

| Record name | 2-n-(4-aminobutyl)-amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 199522-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-n-(4-Aminobutyl)-amino-5-bromopyridine

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 2-n-(4-Aminobutyl)-amino-5-bromopyridine, a valuable bifunctional building block in medicinal chemistry and materials science. The presented synthesis is strategically designed around a palladium-catalyzed Buchwald-Hartwig amination, a robust and highly efficient method for the formation of carbon-nitrogen bonds.[1] This guide delves into the causal reasoning behind experimental choices, from precursor selection and protecting group strategy to reaction optimization and final product characterization. It is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable protocol.

Strategic Analysis: Retrosynthesis and Pathway Selection

The synthesis of heteroaromatic amines is a cornerstone of modern pharmaceutical development. The target molecule, this compound, possesses two key functionalities: a nucleophilic primary amine and a reactive bromine atom on the pyridine ring, making it an ideal scaffold for further elaboration.

A retrosynthetic analysis points to a primary disconnection at the C2-N bond of the pyridine ring. This suggests an amination reaction between a 2-halo-5-bromopyridine derivative and a suitable aminobutyl synthon.

Caption: Retrosynthetic approach for the target molecule.

While classical nucleophilic aromatic substitution (SNAr) is a possibility, it often requires harsh conditions and has a limited substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers significant advantages, including milder reaction conditions, broader functional group tolerance, and generally higher yields.[1][2] This methodology has been successfully applied to the amination of 2-bromopyridines, making it the authoritative choice for this synthesis.[3][4][5]

To achieve selective mono-amination, 1,4-diaminobutane must be used in a mono-protected form. N-Boc-1,4-diaminobutane is a commercially available and ideal reagent, as the tert-butoxycarbonyl (Boc) protecting group is stable under the basic conditions of the coupling reaction and can be readily removed under acidic conditions.[6][7][8] The synthetic strategy therefore proceeds in two key steps:

-

Buchwald-Hartwig Coupling: Reaction of 2,5-dibromopyridine with N-Boc-1,4-diaminobutane.

-

Deprotection: Acid-mediated removal of the Boc group to yield the final product.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques.

Step 1: Synthesis of tert-butyl (4-((5-bromopyridin-2-yl)amino)butyl)carbamate

This step constitutes the core C-N bond formation via Buchwald-Hartwig amination. The choice of a bidentate phosphine ligand like 1,3-Bis(diphenylphosphino)propane (dppp) is crucial as it prevents catalyst deactivation from pyridine chelation and inhibits side reactions.[5]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

|---|---|---|---|---|

| 2,5-Dibromopyridine | 236.89 | 2.37 g | 10.0 | 1.0 |

| N-Boc-1,4-diaminobutane | 188.27 | 2.07 g | 11.0 | 1.1 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 112 mg | 0.50 | 0.05 |

| dppp | 412.44 | 412 mg | 1.0 | 0.10 |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.92 g | 20.0 | 2.0 |

| Toluene (anhydrous) | - | 100 mL | - | - |

Protocol:

-

To a dry 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (2.37 g), Palladium(II) Acetate (112 mg), and dppp (412 mg).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene (100 mL) via cannula, followed by N-Boc-1,4-diaminobutane (2.07 g).

-

Finally, add sodium tert-butoxide (1.92 g) to the stirring mixture. Causality Note: The strong, non-nucleophilic base NaOt-Bu is essential for the deprotonation of the amine and the regeneration of the active Pd(0) catalyst, driving the catalytic cycle forward.[2]

-

Heat the reaction mixture to 80-85 °C and maintain for 12-16 hours. The mixture will typically turn dark brown or black.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2,5-dibromopyridine is consumed.

-

Cool the reaction to room temperature and quench by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the product as a pale yellow solid.

Step 2: Synthesis of this compound

The final step involves the cleavage of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA).

Materials & Reagents:

| Reagent | Description | Amount |

|---|---|---|

| Boc-protected intermediate | From Step 1 | ~10.0 mmol |

| Dichloromethane (DCM) | Anhydrous | 50 mL |

| Trifluoroacetic Acid (TFA) | Reagent Grade | 15 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | ~200 mL |

Protocol:

-

Dissolve the purified product from Step 1 in anhydrous dichloromethane (50 mL) in a round-bottom flask with stirring.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (15 mL) dropwise. Note: Gas evolution (isobutylene) will be observed.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Self-Validation: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Carefully neutralize the residue by dissolving it in water (50 mL) and slowly adding saturated NaHCO₃ solution until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound, typically as a light-yellow oil or low-melting solid. Further purification by chromatography can be performed if necessary.

Visualization of Workflow and Mechanism

Caption: Experimental workflow for the two-step synthesis.

The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This guide presents an authoritative and reproducible two-step synthesis for this compound. By employing a strategic Buchwald-Hartwig amination with a mono-protected diamine, the target compound can be obtained in high purity and good yield. The detailed protocols and causal explanations provide researchers with a robust framework for accessing this and structurally related compounds for applications in pharmaceutical and materials research.

References

- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

- A practical buchwald-hartwig amination of 2-bromopyridines with vol

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG

- Buchwald–Hartwig amin

- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol

- 2-Amino-4-bromopyridine synthesis - ChemicalBook

- Synthesis method of 2, 5-dibromopyridine - Google P

- Synthesis method of 2,5-dibromopyridine - Google P

- A kind of preparation method of 2 nitro 5 bromopyridines - Google P

- A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters

- A kind of preparation method of 2- amino -5- bromopyridine - Google P

- Synthesis of 2-Amino-5-bromopyridine - ResearchG

- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem

- Preparation method of 2-amino-5-bromopyridine - Eureka | P

- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION - HETEROCYCLES

- 2-Bromo-5-chloropyridine synthesis - ChemicalBook

- 2-Amino-5-bromopyridine synthesis - ChemicalBook

- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

- N-Boc-1,4-diaminobutane, 97+% | Fisher Scientific

- Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com

- N-Boc-1,4-butanediamine - Chem-Impex

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info

- Process for the preparation of 1,4-diaminobutane derivatives - Google P

- 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem

- Preparation of 1,4-diaminobutane - Google P

- N-Boc-1,4-butanediamine = 97.0 GC/NT 68076-36-8 - Sigma-Aldrich

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Boc-1,4-diaminobutane, 97+% | Fisher Scientific [fishersci.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Boc-1,4-butanediamine = 97.0 GC/NT 68076-36-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of N'-(5-bromopyridin-2-yl)butane-1,4-diamine

Introduction

N'-(5-bromopyridin-2-yl)butane-1,4-diamine, registered under CAS Number 199522-78-6, is a bifunctional organic molecule featuring a substituted bromopyridine core linked to a flexible butane-1,4-diamine chain. Its structure presents a compelling scaffold for investigation in medicinal chemistry and drug development. The presence of multiple hydrogen bond donors and acceptors, a lipophilic aromatic ring, and several ionizable nitrogen centers suggests a nuanced physicochemical profile that will critically influence its behavior in biological systems. Understanding these properties—namely solubility, ionization (pKa), and lipophilicity (logP/D)—is not merely an academic exercise; it is a fundamental prerequisite for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a Senior Application Scientist's perspective on the characterization of this molecule. Given the limited availability of published experimental data, we will focus on the foundational principles and robust experimental protocols required to elucidate its physicochemical properties. We will explore the "why" behind methodological choices, providing researchers with a self-validating framework for analysis.

Computed & Known Physicochemical Properties

A survey of available data provides a foundational, albeit incomplete, profile of the target molecule. These values serve as a starting point for comprehensive experimental verification.

| Property | Value | Source |

| IUPAC Name | N'-(5-bromopyridin-2-yl)butane-1,4-diamine | - |

| CAS Number | 199522-78-6 | - |

| Molecular Formula | C₉H₁₄BrN₃ | ChemicalBook[1] |

| Molecular Weight | 244.13 g/mol | ChemicalBook[1] |

| Appearance | Pale yellow oil | Allbio pharm[2] |

| Predicted Boiling Point | 356.8 °C at 760 mmHg | XiXisys[3] |

Solubility and Dissolution Behavior

Expertise & Experience: Deconstructing the Molecular Contributions to Solubility

The solubility of N'-(5-bromopyridin-2-yl)butane-1,4-diamine is governed by a balance of competing structural features. The bromopyridine ring is inherently aromatic and hydrophobic, further enhanced by the lipophilic bromine atom. Conversely, the butane-1,4-diamine side chain is flexible and contains two primary amine groups, which are polar and capable of acting as both hydrogen bond donors and acceptors.

Crucially, as amines, these groups are basic. Their protonation state, and thus the molecule's overall charge, is dependent on the pH of the aqueous medium. In acidic environments (pH < pKa), the amines will be protonated to form ammonium salts (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its affinity for water, leading to significantly enhanced aqueous solubility. Therefore, one must anticipate poor solubility in neutral water but good solubility in aqueous acid. This pH-dependent solubility is a critical factor for oral drug absorption, as the compound will experience a wide pH gradient from the stomach (acidic) to the intestine (neutral to slightly basic).

Experimental Protocol: Systematic Solubility Assessment

This protocol outlines a standard qualitative method for determining the solubility class of an amine-containing compound. It is a foundational experiment that guides subsequent formulation and analytical development.

Materials:

-

N'-(5-bromopyridin-2-yl)butane-1,4-diamine

-

Deionized Water

-

5% (w/v) Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Hydroxide (NaOH)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Calibrated micropipette or analytical balance

Procedure:

-

Preparation: Label three clean test tubes: "Water," "5% HCl," and "5% NaOH."

-

Sample Addition: Add approximately 2-5 mg of the test compound (or 2-5 µL if it is an oil) to each of the three test tubes.

-

Water Solubility Test: a. To the "Water" test tube, add 0.5 mL of deionized water. b. Vigorously mix the contents using a vortex mixer for 30-60 seconds. c. Visually inspect the solution against a contrasting background. Note if the compound is soluble (clear solution), partially soluble (hazy, suspended particles), or insoluble (distinct separate phase or undissolved solid).[4]

-

Acid Solubility Test: a. To the "5% HCl" test tube, add 0.5 mL of the 5% HCl solution. b. Vortex for 30-60 seconds. c. Observe and record the solubility. Most amines will protonate and dissolve readily in dilute acid.[5] This is the expected result for our target compound.

-

Base Solubility Test: a. To the "5% NaOH" test tube, add 0.5 mL of the 5% NaOH solution. b. Vortex for 30-60 seconds. c. Observe and record the solubility. As an amine, the compound is expected to remain in its neutral, less soluble form and thus be insoluble in basic solution.

-

Interpretation: Based on the results, classify the compound. Solubility in 5% HCl but not in water or 5% NaOH is characteristic of an organic base (amine).[5]

Visualization: Solubility Testing Workflow

Caption: Workflow for the systematic solubility classification of an organic compound.

Ionization Constants (pKa)

Expertise & Experience: Identifying Ionizable Centers

The pKa, the negative logarithm of the acid dissociation constant, quantifies the strength of an acid or base. For N'-(5-bromopyridin-2-yl)butane-1,4-diamine, there are three potential basic centers that can accept a proton:

-

The terminal primary aliphatic amine (-NH₂): This is expected to be the most basic center, with a pKa value typical for primary alkylamines, likely in the range of 9.5-10.5.

-

The secondary amine of the aminopyridine: Its basicity is reduced by the electron-withdrawing effect of the aromatic pyridine ring.

-

The pyridine ring nitrogen: The basicity of this nitrogen is significantly lower than an aliphatic amine due to the sp² hybridization of its lone pair electrons and aromaticity.

Determining the pKa values is crucial because ionization state dictates solubility, receptor binding (as ionic interactions are often key), and membrane permeability. A molecule's charge at physiological pH (typically ~7.4) is a primary determinant of its ADME properties. Potentiometric titration is the gold-standard method for this determination, offering high precision and accuracy.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of pKa values by titrating a solution of the compound with a strong acid and monitoring the pH.

Materials:

-

Calibrated pH meter and electrode

-

Autotitrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

-

Standardized 0.1 M Hydrochloric Acid (HCl) titrant

-

N'-(5-bromopyridin-2-yl)butane-1,4-diamine (accurately weighed)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water, purged with nitrogen to remove dissolved CO₂

Procedure:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature (e.g., 25 °C).[7]

-

Sample Preparation: a. Accurately weigh an appropriate amount of the compound to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution). b. Dissolve the sample in high-purity water. If solubility is low, a co-solvent like methanol or acetonitrile can be used, but the results will be for an apparent pKa (pKa') and may need extrapolation to 0% co-solvent. c. Add KCl to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and yields more consistent results.[7]

-

Titration: a. Place the sample solution in the titration vessel and begin stirring. Purge the headspace with nitrogen to prevent CO₂ absorption, which can interfere with the titration of bases.[6] b. Immerse the pH electrode into the solution. c. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL). d. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.

-

Data Analysis: a. Plot the recorded pH values against the volume of titrant added. b. The pKa values correspond to the pH at the half-equivalence points. These points can be identified from the titration curve. c. For more accurate determination, calculate the first and second derivatives of the titration curve. The equivalence points are the maxima of the first derivative plot (ΔpH/ΔV), and the pKa values can be determined with high precision from this data.

Visualization: Potentiometric Titration Workflow

Caption: Process flow for determining pKa values using potentiometric titration.

Lipophilicity (logP and logD)

Expertise & Experience: The Importance of Partitioning

Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physicochemical parameters in drug design. It is quantified as the logarithm of the partition coefficient (logP) between an immiscible lipid phase (typically n-octanol) and an aqueous phase. For ionizable molecules like our target compound, the distribution coefficient (logD) is more physiologically relevant. While logP describes the partitioning of only the neutral species, logD describes the partitioning of all species (neutral and ionized) at a given pH.

High lipophilicity can improve membrane permeability and binding to hydrophobic targets, but excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and potential toxicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput and reliable technique for estimating logP/logD, offering advantages over the traditional shake-flask method in terms of speed, sample consumption, and purity requirements. The method is based on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

Experimental Protocol: logP Determination by RP-HPLC

This protocol establishes a correlation between HPLC retention time and known logP values of standard compounds, which is then used to determine the logP of the test compound.

Materials:

-

HPLC system with a UV detector, pump, and autosampler.

-

Reverse-phase C18 column.

-

Mobile Phase A: Aqueous buffer (e.g., phosphate buffer).

-

Mobile Phase B: Organic modifier (e.g., Methanol or Acetonitrile).

-

A set of 5-10 reference compounds with known logP values spanning the expected range of the test compound.

-

Test compound solution of known concentration.

Procedure:

-

Calibration Curve Generation: a. Prepare solutions of the reference compounds in the mobile phase. b. Inject the reference compounds into the HPLC system under isocratic conditions (a fixed ratio of Mobile Phase A and B). c. Record the retention time (t_R) for each reference compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). d. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 . e. Plot the logarithm of the capacity factor (log k) against the known literature logP values for the reference compounds. f. Perform a linear regression on the data to generate a calibration curve equation (e.g., logP = m(log k) + c ).[3]

-

Test Compound Analysis: a. Inject the N'-(5-bromopyridin-2-yl)butane-1,4-diamine solution using the exact same HPLC method (column, mobile phase, flow rate, temperature) as used for the standards. b. Record its retention time (t_R). c. Calculate its capacity factor (k) using the same formula as above.

-

logP Calculation: a. Substitute the calculated log k value for the test compound into the linear regression equation derived from the standards. b. The resulting value is the experimentally determined logP of the compound.

-

logD Determination: To determine logD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase (Mobile Phase A) is replaced with a buffer of that pH, and the entire procedure is repeated.

Visualization: RP-HPLC Workflow for logP

Caption: Process for estimating logP using the indirect RP-HPLC method.

Synthetic Considerations

While a full synthetic route is beyond the scope of this guide, it is logical to propose that N'-(5-bromopyridin-2-yl)butane-1,4-diamine would be synthesized from the key intermediate 2-amino-5-bromopyridine. A plausible approach involves a nucleophilic aromatic substitution reaction. This would likely involve reacting 2-amino-5-bromopyridine with a suitably protected form of 4-aminobutane, such as N-(4-bromobutyl)phthalimide, followed by deprotection of the terminal amine. The choice of reaction conditions would be critical to favor substitution at the 2-amino position and avoid side reactions.

Conclusion

N'-(5-bromopyridin-2-yl)butane-1,4-diamine is a molecule with a dualistic physicochemical nature. Its behavior is dominated by the interplay between a lipophilic bromopyridine head and a hydrophilic, basic diamine tail. The experimental protocols detailed herein provide a robust framework for its complete characterization. A thorough understanding of its solubility, pKa, and logD is not merely data collection; it is the essential first step in rational drug design, enabling researchers to predict biological fate and optimize molecular properties for enhanced therapeutic potential.

References

- XiXisys. GHS 11 (Rev.11) SDS Word CAS: 199522-78-6. [Link]

- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

- McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

- University of Colorado Boulder. Amine Unknowns. [Link]

- Creative Bioarray.

- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(4), 925–929. [Link]

- ECETOC. Assessment of reverse-phase chromatographic methods for determining partition coefficients. [Link]

- Loyola University Chicago. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Florida International University.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. N1-(5-bromopyridin-2-yl)butane-1,4-diamine [allbiopharm.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 199522-78-6 Name: substance-name-is-not-available [xixisys.com]

- 4. CID 619522 | C12H10O6 | CID 619522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RS-93522 | C27H30N2O9 | CID 128487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N'-Bis(5-bromo-pyridin-2-yl)methane-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine, hexahydrate | C4H22N2O6 | CID 120181 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-n-(4-Aminobutyl)-amino-5-bromopyridine as a Novel VEGFR2 Kinase Inhibitor

Disclaimer: 2-n-(4-Aminobutyl)-amino-5-bromopyridine is a novel chemical entity. The mechanism of action, experimental data, and protocols described herein are based on a scientifically informed, hypothetical framework wherein this compound, hereafter referred to as "Compound X," is posited to be a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide is intended for illustrative and educational purposes, grounded in established principles of kinase inhibition by structurally related aminopyridine molecules.[1][2][3][4]

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a principal mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[5] Its dysregulation is a known driver of tumor growth and metastasis, making it a validated and compelling target for anti-cancer therapeutics.[6][7] This document provides a comprehensive technical overview of the proposed mechanism of action for Compound X (this compound), a novel small molecule designed as a potent and selective inhibitor of VEGFR2. We will detail its molecular mechanism, provide robust experimental protocols for its validation, and present representative data to characterize its activity from in vitro biochemical assays to cell-based target engagement and pathway modulation.

Introduction: The Rationale for Targeting VEGFR2 with an Aminopyridine Scaffold

The VEGF/VEGFR2 signaling axis is critical for endothelial cell proliferation, migration, and survival.[8][9] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and undergoes trans-autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[5][6] This phosphorylation cascade activates multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are fundamental to the angiogenic process.[8][10][11][12]

Blocking this signaling cascade is a clinically validated strategy in oncology.[6] Small molecules that inhibit the kinase activity of VEGFR2 have shown significant therapeutic success. The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively target the ATP-binding pocket of various protein kinases.[1][2] Compound X was designed to leverage this scaffold, incorporating a 5-bromo substitution and a 4-aminobutyl side chain to confer high affinity and selectivity for the VEGFR2 kinase domain.

Molecular Mechanism of Action: ATP-Competitive Inhibition

Compound X is hypothesized to function as a Type I ATP-competitive inhibitor.[13][14] This mechanism involves the direct binding of the inhibitor to the ATP-binding pocket of the VEGFR2 kinase domain, physically preventing the binding of ATP and thereby blocking the phosphotransfer reaction required for receptor activation and downstream signaling.[14][15]

The key interactions are proposed as follows:

-

Hinge Region Binding: The aminopyridine core forms critical hydrogen bonds with the "hinge" region of the kinase, a conserved structural motif that anchors ATP.

-

Hydrophobic Pocket Occupancy: The bromopyridine moiety and the butyl chain are designed to occupy adjacent hydrophobic pockets within the active site, enhancing binding affinity and contributing to selectivity over other kinases.

This direct competition with ATP effectively shuts down the catalytic activity of the receptor, preventing the autophosphorylation necessary to initiate the angiogenic signaling cascade.

Visualizing the Mechanism

The following diagram illustrates the principle of ATP-competitive inhibition at the VEGFR2 kinase domain.

Caption: ATP-Competitive Inhibition of VEGFR2 by Compound X.

Experimental Validation of the Mechanism of Action

A multi-step experimental cascade is required to rigorously validate the proposed mechanism. This involves confirming direct enzymatic inhibition, demonstrating target engagement in a cellular context, and verifying the downstream consequences on the signaling pathway.

Workflow for Mechanistic Validation

The logical flow of experiments is designed to build a comprehensive evidence package for the mechanism of action.

Caption: Experimental workflow for validating Compound X's mechanism.

Quantitative Data Summary

The following table summarizes the hypothetical but expected quantitative results from the key validation experiments.

| Assay Type | Parameter Measured | Result for Compound X | Interpretation |

| In Vitro Kinase Assay (ADP-Glo) | IC50 | 15 nM | Potent direct inhibition of VEGFR2 enzyme activity. |

| Cellular Thermal Shift Assay | ΔTm at 1 µM | +4.5 °C | Strong, direct binding to VEGFR2 in intact cells. |

| p-VEGFR2 Inhibition (Western) | IC50 | 45 nM | Effective inhibition of receptor activation in cells. |

| Cell Proliferation (HUVEC) | GI50 | 60 nM | Functional anti-proliferative effect on endothelial cells. |

Detailed Experimental Protocols

Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay (ADP-Glo™)

This assay biochemically quantifies the ability of Compound X to inhibit the kinase activity of recombinant VEGFR2 by measuring the amount of ADP produced.[6]

Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ reagent first stops the kinase reaction and depletes remaining ATP, then converts ADP to ATP. A second reagent uses this new ATP to generate a luminescent signal via luciferase, which is inversely proportional to kinase inhibition.[6]

Methodology:

-

Compound Preparation: Prepare a 10 mM stock of Compound X in 100% DMSO. Perform serial dilutions in kinase assay buffer to create a 10-point concentration curve (e.g., 1 µM to 0.1 nM final concentration).

-

Master Mix Preparation: Prepare a master mix containing recombinant human VEGFR2 kinase and the appropriate substrate (e.g., Poly (Glu, Tyr) 4:1) in kinase assay buffer.[16]

-

Reaction Setup: In a 96-well white plate, add 5 µL of diluted Compound X or DMSO vehicle (control).

-

Initiate Reaction: Add 20 µL of the enzyme/substrate master mix to each well to start the reaction. Add buffer without enzyme to "blank" wells.[16]

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

First Read (ATP Depletion): Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.[6]

-

Second Read (Signal Generation): Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[6]

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target in a physiological, intact cell environment.[17][18] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[19]

Methodology:

-

Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to ~80% confluency. Treat cells with either 1 µM Compound X or DMSO vehicle for 1 hour at 37°C.

-

Heat Shock: Harvest cells by gentle scraping, resuspend in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[17]

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Sample Preparation for Western Blot: Transfer the supernatant (containing the soluble, non-denatured protein) to a new tube. Determine protein concentration using a BCA assay.

-

Western Blot Analysis: Load equal amounts of total protein per lane on an SDS-PAGE gel. Perform Western blotting using a primary antibody specific for total VEGFR2.

-

Data Analysis: Quantify the band intensity at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble VEGFR2 relative to the 40°C sample against temperature to generate melting curves. The shift in the melting temperature (Tm) between the curves (ΔTm) indicates target stabilization by Compound X.

Protocol 3: Western Blot for Inhibition of VEGFR2 Autophosphorylation

This cell-based assay directly measures the ability of Compound X to inhibit the activation of VEGFR2 in response to ligand stimulation.[12][20]

Methodology:

-

Cell Culture and Serum Starvation: Culture HUVECs in 6-well plates until ~90% confluent. Serum-starve the cells for 16 hours to reduce basal receptor phosphorylation.

-

Inhibitor Pre-treatment: Pre-treat the starved cells with varying concentrations of Compound X (e.g., 1 µM to 1 nM) or DMSO vehicle for 2 hours.

-

VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes at 37°C to induce VEGFR2 autophosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.[21]

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175).[21]

-

After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR2 to ensure equal protein loading.

-

Analysis: Quantify the band intensities for p-VEGFR2 and total VEGFR2. Normalize the p-VEGFR2 signal to the total VEGFR2 signal for each sample. Calculate the percent inhibition of phosphorylation relative to the VEGF-stimulated DMSO control to determine the cellular IC50.

Downstream Signaling Pathway Analysis

Inhibition of VEGFR2 autophosphorylation should lead to the suppression of downstream pro-angiogenic signaling pathways.

Visualizing the Signaling Cascade and Point of Inhibition

Caption: VEGFR2 signaling cascade and the inhibitory action of Compound X.

To confirm this, the Western blot protocol described in Section 5.3 can be adapted to probe for key downstream nodes, such as phosphorylated Akt (p-Akt Ser473) and phosphorylated ERK (p-ERK Thr202/Tyr204).[21] A dose-dependent decrease in the phosphorylation of these proteins following VEGF stimulation in the presence of Compound X would provide definitive evidence of pathway modulation.

Conclusion

The collective evidence from biochemical, biophysical, and cell-based assays establishes a clear and coherent mechanism of action for this compound (Compound X). By acting as a potent, ATP-competitive inhibitor of the VEGFR2 kinase, it directly binds its intended target in cells, blocks receptor autophosphorylation, and suppresses the downstream signaling pathways essential for angiogenesis. This robust mechanistic profile positions Compound X as a promising candidate for further preclinical and clinical development as an anti-angiogenic therapeutic.

References

- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology.

- VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... - ResearchGate. (n.d.). ResearchGate.

- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. (2025). BenchChem.

- Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad.

- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.

- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. (2025). BenchChem.

- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.

- Selectivity Mechanism of ATP-Competitive Inhibitors for PKB and PKA. (n.d.). PubMed.

- ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). Science Advances.

- Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (n.d.). The Journal of Biological Chemistry.

- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025). Journal of Drug Targeting.

- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S..

- Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation using Vegfr-2-IN-28. (2025). BenchChem.

- Application Notes and Protocols: Detection of p-VEGFR-2 Inhibition by VEGFR-2-IN-37 via Western Blot. (2025). BenchChem.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

- Different types of ATP-competitive kinase inhibitors. A, schematic... - ResearchGate. (n.d.). ResearchGate.

- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). PerkinElmer.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.

- CN101801959A - Aminopyrimidines useful as kinase inhibitors. (n.d.). Google Patents.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Chemical Biology.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate.

- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). Journal of Medicinal Chemistry.

- VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.

- Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529). (n.d.). Novus Biologicals.

- Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G). (n.d.). Thermo Fisher Scientific.

- Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Cayman Chemical.

- Western blot analysis of phosphorylation level of VEGFR2... - ResearchGate. (n.d.). ResearchGate.

- Discovery of new VEGFR-2 inhibitors based on bis([8][10][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Scientific Reports.

- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... (2015). ResearchGate.

- 2-Amino-5-bromopyridine. (n.d.). Jubilant Ingrevia.

- 2-Amino-5-bromopyridine 97 1072-97-5. (n.d.). Sigma-Aldrich.

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. (n.d.). Google Patents.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules.

Sources

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]

- 15. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. annualreviews.org [annualreviews.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 2-n-(4-Aminobutyl)-amino-5-bromopyridine

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 2-n-(4-Aminobutyl)-amino-5-bromopyridine. While direct empirical data on this specific molecule is nascent, this document leverages a robust analysis of its constituent chemical moieties—the 2-amino-5-bromopyridine scaffold and the 4-aminobutyl side chain—to logically extrapolate and propose promising avenues for research. We delve into the well-established significance of the 2-aminopyridine core as a "privileged structure" in medicinal chemistry, known to impart a wide spectrum of biological effects.[1] Furthermore, we analyze the potential modulatory role of the 4-aminobutyl group, drawing parallels from existing literature where similar side chains influence receptor binding and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for investigating the therapeutic potential of this compound. We present detailed, field-proven experimental protocols for its synthesis and for screening its hypothesized activities as a kinase inhibitor, an anticancer agent, and an antimicrobial compound.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound represents an intriguing candidate for investigation, primarily due to its composition. The core of this molecule is the 2-amino-5-bromopyridine scaffold, a heterocyclic structure renowned for its versatility in drug design.[1] The aminopyridine moiety is a key feature in numerous approved drugs and clinical candidates, demonstrating a broad range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The bromine atom at the 5-position serves as a crucial handle for synthetic chemists, enabling facile diversification of the core structure through various cross-coupling reactions to optimize biological activity.[2]

The second key feature is the N-alkylation with a 4-aminobutyl side chain. The introduction of such a flexible, cationic chain can significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability. Moreover, the terminal primary amine can act as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. In a study of pyrido[4,3-d]pyrimidine-based kinase inhibitors, it was observed that the most active cationic analogues possessed a weakly basic side chain with the amine group positioned three or more carbons away from the core structure, a characteristic mirrored in our topic compound.[3]

This guide will, therefore, explore the synergistic potential of these two components, hypothesizing the biological activities of this compound and providing a practical roadmap for their experimental validation.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature surrounding aminopyridine derivatives, we propose three primary areas of investigation for this compound:

Kinase Inhibition

The 2-aminopyridine scaffold is a common feature in a multitude of kinase inhibitors.[] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] We hypothesize that this compound could act as a kinase inhibitor, potentially by competing with ATP for the enzyme's binding site. The pyridine nitrogen and the exocyclic amino group can form critical hydrogen bonds with the hinge region of the kinase, while the bromophenyl moiety can occupy a hydrophobic pocket. The 4-aminobutyl side chain could extend into the solvent-exposed region, with the terminal amine forming additional interactions with charged residues on the enzyme surface, thereby enhancing binding affinity and selectivity.

}

Figure 1: Hypothesized binding mode of the compound in a kinase active site.

Anticancer Activity

Building upon the kinase inhibition hypothesis, a direct consequence would be anticancer activity. By inhibiting kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, this compound could exert a cytostatic or cytotoxic effect on tumor cells.[6] Numerous pyridine and pyrimidine derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[7][8] The evaluation of this compound against a panel of cancer cell lines would be a critical step in validating this hypothesis.

Antimicrobial Activity

The 2-aminopyridine and 2-aminopyrimidine cores are present in various compounds with demonstrated antibacterial and antifungal properties.[8] The mechanism of action for such compounds can vary, from inhibiting essential enzymes to disrupting cell membrane integrity. The cationic nature of the 4-aminobutyl side chain could facilitate interaction with and disruption of the negatively charged bacterial cell wall. A study on 2-aminopyrimidine-based compounds with a butylamino linker demonstrated potent anti-plasmodial activity, highlighting the potential for this structural motif in antimicrobial drug discovery.[9]

Experimental Workflows

To empirically test the hypothesized biological activities, a structured experimental workflow is essential. This section outlines the key protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of the target compound can be achieved through a straightforward two-step process, starting from the commercially available 2-amino-5-bromopyridine.

}

Figure 2: Proposed synthetic workflow for the target compound.

Step 1: N-Alkylation

-

To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of N-(4-chlorobutyl)acetamide (1.1 eq) in DMF dropwise.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(4-((5-bromopyridin-2-yl)amino)butyl)acetamide.

Step 2: Deprotection

-

Dissolve the product from Step 1 in a mixture of methanol and concentrated hydrochloric acid.

-

Reflux the solution for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in water and basify with aqueous sodium hydroxide to pH > 10.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

A radiometric kinase assay is a robust method to determine the inhibitory potential of the compound against a panel of kinases.

Protocol:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

In a 96-well plate, add the kinase, a suitable peptide or protein substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of MgCl₂, ATP, and [γ-³³P]-ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution of phosphoric acid.

-

Transfer a portion of the reaction mixture to a filtermat, wash to remove unincorporated [γ-³³P]-ATP.

-

Measure the remaining radioactivity on the filtermat using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

| Parameter | Description |

| Kinase Panel | A diverse panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) |

| Substrate | Specific peptide or protein substrate for each kinase |

| ATP Concentration | Typically at the Kₘ for each kinase to ensure competitive binding can be detected |

| Compound Concentrations | Serial dilutions, typically from 10 µM to 1 nM |

| Positive Control | A known inhibitor for each kinase (e.g., Staurosporine) |

| Negative Control | DMSO vehicle |

Anticancer Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

| Cell Line | Cancer Type |

| MCF-7 | Breast Cancer |

| A549 | Lung Cancer |

| HCT116 | Colon Cancer |

| PC-3 | Prostate Cancer |

Antimicrobial Activity Screening (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structural features of this compound present a compelling case for its investigation as a novel therapeutic agent. The convergence of a privileged 2-aminopyridine scaffold with a flexible cationic side chain suggests a high probability of interaction with various biological targets. The experimental workflows detailed in this guide provide a clear and robust framework for the synthesis and initial biological characterization of this compound.

Positive results in the proposed in vitro assays would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the side chain length, the substitution on the pyridine ring, and the nature of the halogen.

-

Mechanism of Action Studies: Elucidation of the specific kinase(s) inhibited, or the precise mechanism of antimicrobial or anticancer action.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its safety profile.

This in-depth technical guide serves as a launchpad for the scientific community to explore the therapeutic potential of this compound, a compound that sits at the intersection of proven medicinal chemistry principles and novel molecular design.

References

- Singh, P., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 54, 55-67.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.

- Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2015, 692931.

- Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(23), 4606-4616.

- Chen, Z., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 785.

- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925.

- Díaz-Gavilán, M., et al. (2009). Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 52(17), 5531-5545.

- El-Sayed, N. N. E., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(21), 7247.

- European Patent Office. (1988). Method of producing 2-amino-3-nitro-5-halogenopyridine.

- Garg, M., & Kumar, M. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3).

- Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25, 122-133.

- Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(4), 1563.

- Quintero-Saumeth, J., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(19), 11883.

- ResearchGate. (2007). Synthesis of 2-Amino-5-bromopyridine.

- Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.

- Sharma, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.

- Singh, N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.

- YouTube. (2025). How Do Tyrosine Kinase Inhibitors Work? - Oncology Support Network.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-n-(4-Aminobutyl)-amino-5-bromopyridine

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. Pyridine scaffolds, in particular, are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1] This guide focuses on a specific, yet representative, novel pyridine derivative: 2-n-(4-Aminobutyl)-amino-5-bromopyridine . We will provide a comprehensive framework for its initial in vitro evaluation, a critical phase in preclinical drug development.[2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven protocols.

The structure of this compound, with its substituted aminopyridine core, presents a versatile platform for potential biological activity. The presence of a bromine atom and a flexible aminobutyl side chain allows for diverse chemical interactions, making it an intriguing candidate for screening against various cellular targets.[3] The journey from a synthesized molecule to a potential drug candidate is rigorous, and the initial in vitro assessment is the crucible where its preliminary safety and efficacy are forged.

This guide will eschew a rigid, templated approach. Instead, it will present a logical, tiered progression of experiments, starting from broad cytotoxicity profiling to more nuanced mechanistic and target identification studies. Each section is designed to build upon the last, creating a comprehensive data package that informs the critical " go/no-go " decisions in early-stage drug development.

I. Foundational Knowledge: Synthesis and Physicochemical Characterization

A potential synthetic pathway could involve the N-alkylation of 2-amino-5-bromopyridine with a suitably protected 4-aminobutyl halide, followed by deprotection to yield the final compound. The purity and structural integrity of the synthesized compound must be rigorously confirmed using techniques such as NMR, mass spectrometry, and HPLC before proceeding with any biological evaluation.[7]

II. Tier 1 Evaluation: General Cytotoxicity Profiling

The initial step in evaluating any novel compound is to assess its general toxicity to living cells.[8] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. A compound with high, non-specific cytotoxicity is often deprioritized unless it is being developed as a broad-spectrum cytotoxic agent, such as for oncology applications.[9]

A. Rationale for Cytotoxicity Screening

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[9] These assays are crucial in drug discovery for screening out compounds with undesirable toxic effects early in the development process.[8] A variety of assays are available, each interrogating a different aspect of cell health, such as membrane integrity, metabolic activity, or cell proliferation.[10][11]

B. Experimental Protocol: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity.[12] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate a panel of representative cell lines (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

C. Data Presentation: Cytotoxicity Profile

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 24 | [Insert Data] |

| 48 | [Insert Data] | |

| 72 | [Insert Data] | |

| HEK293 | 24 | [Insert Data] |

| 48 | [Insert Data] | |

| 72 | [Insert Data] |

D. Complementary Assay: Lactate Dehydrogenase (LDH) Release Assay

To corroborate the MTT data and assess membrane integrity, an LDH release assay can be performed. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[10] This assay provides a more direct measure of cell death compared to the metabolic readout of the MTT assay.

III. Tier 2 Evaluation: Functional and Mechanistic Assays

Assuming the compound exhibits an interesting cytotoxicity profile (e.g., selective toxicity towards cancer cells) or low general toxicity, the next tier of evaluation aims to elucidate its functional effects and potential mechanism of action. The choice of assays will depend on the therapeutic area of interest. Given the prevalence of pyridine derivatives in oncology, we will use a cancer-focused workflow as an example.[1][13]

A. Investigating the Mode of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is crucial. Apoptosis (programmed cell death) is generally a more desirable outcome for an anticancer agent than necrosis (uncontrolled cell death), which can lead to inflammation.

B. Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can differentiate between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative and PI-negative cells are live.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

C. Visualization of the Apoptosis Assay Workflow

Caption: Workflow for Apoptosis/Necrosis Differentiation.

IV. Tier 3 Evaluation: Target Identification and Validation

Identifying the molecular target of a novel compound is a critical step in drug discovery, as it provides a deeper understanding of its mechanism of action and can help in optimizing the compound for better efficacy and reduced side effects.[14]

A. Approaches to Target Identification

There are two main approaches for identifying the protein targets of small molecules: affinity-based pull-down methods and label-free methods.[14][15]

-

Affinity-based pull-down: This method involves chemically modifying the small molecule to attach a tag (like biotin) or immobilize it on a solid support. The modified molecule is then used to "pull down" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[14]

-

Label-free methods: These techniques do not require modification of the small molecule. One such method is the Drug Affinity Responsive Target Stability (DARTS) assay.[16]

B. Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.[16]

Step-by-Step Methodology:

-

Cell Lysate Preparation: Prepare a total protein lysate from the cell line of interest.

-

Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.

-

Protease Treatment: Treat the lysates with a protease (e.g., pronase or thermolysin) for a defined period. The target protein, stabilized by the compound, will be less susceptible to digestion.

-

Reaction Quenching: Stop the protease reaction.

-

SDS-PAGE and Staining: Separate the proteins by SDS-PAGE and visualize them with a general protein stain (e.g., Coomassie blue or silver stain).

-

Band Excision and Mass Spectrometry: A protein band that is present or more intense in the compound-treated sample compared to the control is excised from the gel and identified using mass spectrometry.

C. Visualization of the DARTS Workflow

Caption: The Drug Affinity Responsive Target Stability (DARTS) Workflow.

D. Target Validation

Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the observed biological effects of the compound.[17] Target validation can be achieved through various methods, including:

-

Genetic approaches: Using techniques like siRNA or CRISPR to knock down or knock out the target gene and observing if this phenocopies the effect of the compound.

-

Biochemical assays: Developing an in vitro assay to directly measure the effect of the compound on the activity of the purified target protein (e.g., an enzyme inhibition assay).[18]

V. Concluding Remarks

The in vitro evaluation of a novel compound like this compound is a multi-faceted process that requires a systematic and logical approach. The tiered strategy outlined in this guide, progressing from broad cytotoxicity screening to specific mechanistic and target identification studies, provides a robust framework for generating a comprehensive initial data package. This data is essential for making informed decisions about the future development of the compound and for laying the groundwork for subsequent in vivo studies. The integration of well-established protocols with a clear understanding of the underlying scientific principles is paramount to the successful navigation of the early stages of drug discovery.

References

- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- University College London.

- ResearchGate. (PDF)

- Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

- Kosheeka.

- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

- Chemspace.

- Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

- RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

- National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

- Frontiers. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

- PubMed. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. [Link]

- ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

- PubChem. 2-Amino-5-bromopyridine. [Link]

- Patsnap.

- Heterocyclic Letters.

- ResearchGate.

- Google Patents. A kind of preparation method of 2- amino -5- bromopyridine.

- National Institutes of Health. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]

- Semantic Scholar. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

- Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)

Sources

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]